1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8-6-10(9(2)16-8)7-13-11(14)12-4-5-15-3/h6H,4-5,7H2,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEOWOQMKRYJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea typically involves the reaction of 2,5-dimethylfuran with an appropriate isocyanate or carbamate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The urea moiety can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and urea moiety can interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Functional Comparisons
- Lipophilicity : The 2,5-dimethylfuran group in the target compound is moderately lipophilic, while analogs with bis(trifluoromethyl)phenyl groups () are significantly more hydrophobic due to CF₃ substituents . In contrast, the methoxyethyl group in the target compound and the hydroxyurea in enhance polarity, improving solubility .
- Stereochemical Complexity : The benzodiazepine substituent in introduces stereochemical constraints absent in the target compound, which may influence selectivity in biological systems .
Methodological Considerations for Comparative Studies
The dose-effect evaluation method described in provides a framework for comparing these compounds’ efficacy and toxicity. Key steps include:
Slope Analysis : Assessing dose-response curves to determine potency differences (e.g., CF₃-substituted analogs may require lower doses due to enhanced membrane permeability) .
Heterogeneity Testing: Identifying outliers in biological activity caused by structural variations (e.g., benzodiazepine substituents in may yield non-parallel dose curves) .
Biological Activity
1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19N1O2
- Molecular Weight : 197.27406 g/mol
- CAS Number : Not explicitly provided in the search results.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with appropriate urea derivatives under controlled conditions. The specific synthetic route may vary based on desired purity and yield.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 cells. The mechanism often involves interference with nucleic acid synthesis and apoptosis induction in cancer cells .
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound A | Sarcoma 180 | 70 |
| Compound B | L1210 | 65 |
| Compound C | HeLa | 80 |
Antiviral Activity
There is evidence suggesting that certain derivatives of dimethylfuran compounds can inhibit viral replication. For example, compounds structurally related to this compound have shown inhibitory effects against herpes simplex virus type 1 (HSV-1), indicating potential as antiviral agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in DNA replication and repair.
- Induction of Apoptosis : Many studies highlight the role of these compounds in triggering programmed cell death in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Study on Anticancer Effects
A study conducted by researchers evaluated the effects of several dimethylfuran derivatives on cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner when tested against various cancer cell lines .
Study on Antiviral Effects
Another significant study focused on the antiviral properties of related compounds. It was found that specific structural modifications enhanced the inhibitory effects against HSV-1, suggesting that further research could lead to new antiviral therapies based on this scaffold .
Q & A
Basic: What are the recommended synthetic routes for synthesizing 1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the furan-methyl precursor and subsequent urea coupling. Key steps include:
- Step 1: Functionalization of the furan ring (e.g., alkylation or halogenation) to introduce the methyl group at the 3-position.
- Step 2: Coupling the furan-methyl intermediate with 2-methoxyethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the urea bond .
- Optimization:
- Solvent: Polar aprotic solvents like DMF or dichloromethane improve solubility and reaction efficiency.
- Temperature: Reactions are typically conducted at 60–80°C to accelerate coupling while avoiding decomposition.
- Catalysts: Triethylamine or DMAP can enhance yields by neutralizing acidic byproducts .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies protons on the furan ring (δ 6.2–6.8 ppm), methoxyethyl group (δ 3.2–3.5 ppm), and urea NH (δ 5.5–6.0 ppm).
- ¹³C NMR: Confirms carbonyl (C=O, δ 155–160 ppm) and methoxy carbons (δ 50–60 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion).
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced: How can computational modeling predict the biological activity and target interactions of this urea derivative?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., kinases or GPCRs). The urea moiety’s hydrogen-bonding capacity is critical for binding affinity .
- QSAR Studies: Quantitative structure-activity relationship models correlate substituent effects (e.g., furan methylation, methoxy chain length) with activity. Parameters like logP and polar surface area predict membrane permeability .
- MD Simulations: Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) to identify key residues in target proteins .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability tests (MTT assay) to confirm target-specific effects vs. off-target cytotoxicity .
- Dose-Response Curves: Test a wide concentration range (nM to μM) to identify true EC₅₀ values and rule out assay artifacts.
- Control Compounds: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage: Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the furan ring and urea hydrolysis .
- Solubility: Pre-dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with extreme pH (<4 or >9).
- Decomposition Signs: Discoloration (yellow to brown) or precipitate formation indicates degradation. Monitor via TLC or HPLC .
Advanced: What strategies are employed to elucidate the structure-activity relationship (SAR) for optimizing target affinity?
Answer:
- Analog Synthesis: Synthesize derivatives with modified substituents (e.g., replacing dimethylfuran with thiophene or varying methoxy chain length) .
- In Vitro Profiling: Test analogs against a panel of related targets (e.g., kinase family members) to assess selectivity.
- Crystallography: Co-crystallize the compound with its target protein (e.g., using X-ray diffraction) to identify binding motifs .
Advanced: How can researchers validate the mechanism of action in complex biological systems?
Answer:
- Knockdown/Overexpression Models: Use siRNA or CRISPR to modulate target protein levels in cell lines, then measure compound efficacy .
- Biochemical Pull-Down Assays: Attach a biotin tag to the compound for affinity purification and identification of interacting proteins via LC-MS/MS .
- In Vivo Studies: Administer the compound in animal models (e.g., xenograft mice) and analyze tissue samples for target engagement (e.g., Western blot) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
